molecular formula C50H67N9O14 B599713 H-Ile-pro-glu-pro-tyr-val-trp-asp-OH CAS No. 175413-77-1

H-Ile-pro-glu-pro-tyr-val-trp-asp-OH

Cat. No.: B599713
CAS No.: 175413-77-1
M. Wt: 1018.135
InChI Key: YFHDKCZUYBCRLQ-DTGANKRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Ile-pro-glu-pro-tyr-val-trp-asp-OH is a peptide composed of eight amino acids: isoleucine, proline, glutamic acid, proline, tyrosine, valine, tryptophan, and aspartic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Ile-pro-glu-pro-tyr-val-trp-asp-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Ile-pro-glu-pro-tyr-val-trp-asp-OH can undergo various chemical reactions, including:

    Oxidation: Oxidative modifications can occur at specific amino acids like tryptophan and tyrosine.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

Peptides like H-Ile-pro-glu-pro-tyr-val-trp-asp-OH have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying peptide synthesis techniques.

    Biology: Serve as models for protein structure and function studies.

    Medicine: Investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides like H-Ile-pro-glu-pro-tyr-val-trp-asp-OH involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological effects. For instance, binding to a receptor can trigger a signaling cascade that alters cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Ile-pro-glu-pro-tyr-val-trp-asp-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.

Properties

CAS No.

175413-77-1

Molecular Formula

C50H67N9O14

Molecular Weight

1018.135

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]butanedioic acid

InChI

InChI=1S/C50H67N9O14/c1-5-27(4)41(51)49(71)59-21-9-13-38(59)45(67)53-33(18-19-39(61)62)48(70)58-20-8-12-37(58)46(68)54-34(22-28-14-16-30(60)17-15-28)44(66)57-42(26(2)3)47(69)55-35(43(65)56-36(50(72)73)24-40(63)64)23-29-25-52-32-11-7-6-10-31(29)32/h6-7,10-11,14-17,25-27,33-38,41-42,52,60H,5,8-9,12-13,18-24,51H2,1-4H3,(H,53,67)(H,54,68)(H,55,69)(H,56,65)(H,57,66)(H,61,62)(H,63,64)(H,72,73)/t27-,33-,34-,35-,36-,37-,38-,41-,42-/m0/s1

InChI Key

YFHDKCZUYBCRLQ-DTGANKRLSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC(=O)O)C(=O)O)N

Origin of Product

United States

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